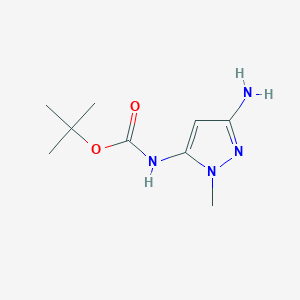
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane, also known as TMD, is a synthetic molecule used in various scientific research applications. It has been used for a variety of purposes, including in drug design, in the synthesis of other molecules, and in the study of biochemical and physiological processes. TMD is a relatively new molecule and has been found to have a number of advantages over other synthetic molecules in terms of its properties and applications.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in drug design, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. It has also been used in the synthesis of other molecules, such as polymers and dyes. In addition, 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been used in the study of biochemical and physiological processes, such as enzyme activity and protein folding.
Mecanismo De Acción
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is a synthetic molecule that acts as an electrophile, meaning that it reacts with nucleophiles (molecules with an excess of electrons). It is believed that 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane reacts with nucleophiles in the body to form covalent bonds, which can then lead to the formation of new molecules or the alteration of existing molecules. This mechanism of action is believed to be responsible for the biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane.
Biochemical and Physiological Effects
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in metabolic processes. It has also been found to affect the folding of proteins, which can lead to changes in the structure and function of the proteins. In addition, 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been found to affect the expression of genes, which can lead to changes in the expression of proteins and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to modify the structure of existing molecules or to synthesize new molecules. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane in lab experiments. It is relatively expensive, and it is not as widely available as other synthetic molecules.
Direcciones Futuras
There are a number of potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane. It could be used to develop new drugs with improved properties, or to modify the structure of existing drugs. It could also be used to synthesize new molecules or to study biochemical and physiological processes. In addition, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new methods for the synthesis of molecules.
Métodos De Síntesis
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized using a variety of methods, such as the Wittig reaction, the Grignard reaction, and the Sonogashira coupling reaction. The Wittig reaction involves the use of a phosphonium salt and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane. The Grignard reaction involves the use of a Grignard reagent and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane. The Sonogashira coupling reaction involves the use of a palladium catalyst, an alkyl halide, and an aryl halide to form an alkene, which is then reacted with a boronic acid to form 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylhex-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "2-methylhex-1-ene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Add 2-methylhex-1-ene to a flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the flask", "Add the catalyst to the flask", "Heat the mixture to a temperature of 80-100°C", "Stir the mixture for 24-48 hours", "Cool the mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
Número CAS |
1808067-61-9 |
Nombre del producto |
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane |
Fórmula molecular |
C13H25BO2 |
Peso molecular |
224.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



